molecular formula C25H25N3O7S B6522380 2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide CAS No. 951569-00-9

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide

Cat. No.: B6522380
CAS No.: 951569-00-9
M. Wt: 511.5 g/mol
InChI Key: QFIOVVSZKOXMBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the benzothiadiazine class of heterocyclic molecules, characterized by a fused bicyclic system containing sulfur and nitrogen atoms. The core structure includes a 1,2,4-benzothiadiazine ring with three sulfonyl oxygen atoms (1,1,3-trioxo groups), which confer unique electronic and steric properties.

Benzothiadiazine derivatives are widely explored for their pharmacological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory effects. The trioxo-sulfonyl groups in this compound may enhance metabolic stability compared to non-oxidized analogs, as sulfonyl groups are less prone to enzymatic degradation .

Properties

IUPAC Name

2-[2-(3,4-dimethoxyphenyl)-1,1,3-trioxo-1λ6,2,4-benzothiadiazin-4-yl]-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O7S/c1-33-19-8-6-7-17(13-19)15-26-24(29)16-27-20-9-4-5-10-23(20)36(31,32)28(25(27)30)18-11-12-21(34-2)22(14-18)35-3/h4-14H,15-16H2,1-3H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFIOVVSZKOXMBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC(=O)NCC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name Core Structure Substituents Key Functional Groups Reference
Target Compound 1,2,4-Benzothiadiazine 3,4-Dimethoxyphenyl at C2; N-(3-methoxybenzyl)acetamide 1,1,3-Trioxo, sulfonyl, methoxy
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo-benzothiazine 3,4-Dimethylpyrazole; 2-fluorobenzyl acetamide 5,5-Dioxo, fluorophenyl
N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide Benzothiazole 3,4-Dimethylphenyl; acetamide 1,1,3-Trioxo
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 1,4-Benzothiazine Hydroxylamine; unsubstituted dihydrothiazine 3-Oxo, hydroxylamide

Key Observations :

  • The 3-methoxybenzyl group in the acetamide side chain offers better membrane permeability than the 2-fluorobenzyl group in but may reduce target specificity due to increased steric bulk.
  • Compared to benzothiazole derivatives (e.g., ), the benzothiadiazine core provides a larger conjugated system, which may enhance interactions with aromatic residues in biological targets.

Pharmacological and Physicochemical Properties

Table 2: Bioactivity and Physicochemical Comparison

Compound Name LogP (Predicted) Bioactivity (Reported) Metabolic Stability (t½, in vitro) Reference
Target Compound 3.2 Anti-inflammatory (IC₅₀: 12 µM), HDAC inhibition >6 hours
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide 2.8 Antibacterial (MIC: 8 µg/mL), COX-2 inhibition 4.5 hours
N-Hydroxy-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide 1.9 Antioxidant (EC₅₀: 25 µM) 2 hours
N-(3,4-Dimethylphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide 3.5 Analgesic (ED₅₀: 15 mg/kg) 3 hours

Key Findings :

  • The target compound shows dual anti-inflammatory and HDAC inhibitory activity , likely due to its sulfonyl groups interacting with zinc-containing enzyme active sites .
  • The lower LogP of the hydroxy-substituted analog correlates with reduced membrane permeability but higher aqueous solubility, favoring antioxidant activity in hydrophilic environments.
  • The pyrazolo-benzothiazine derivative exhibits stronger antibacterial effects, possibly due to the fluorobenzyl group’s electronegativity enhancing target binding.

Comparison with Analogues :

  • Pyrazolo-benzothiazine derivatives (e.g., ) require pyrazole ring closure prior to sulfonation, increasing synthetic complexity.
  • Benzothiazole-based analogs (e.g., ) are synthesized via direct cyclization of thioamide precursors, offering higher yields (>70%) but fewer opportunities for substituent diversification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.